

Application Notes and Protocols for Cy5.5 Labeled Oligonucleotide Probes

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Compound of Interest

Compound Name: Cy5.5

Cat. No.: B560562

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyanine 5.5 (**Cy5.5**) is a far-red, near-infrared (NIR) fluorescent dye widely used for labeling oligonucleotides. Its emission spectrum falls within the NIR window (700-900 nm), a region where light absorption and scattering by biological tissues are minimized.^[1] This key property allows for deeper tissue penetration and a higher signal-to-background ratio, making **Cy5.5**-labeled probes exceptionally valuable for a range of applications, including in vivo imaging, fluorescence in situ hybridization (FISH), and molecular beacon-based assays.^{[1][2]} This document provides detailed protocols and guidelines for the effective use of **Cy5.5** labeled oligonucleotide probes in research and drug development.

Spectroscopic and Physicochemical Properties of Cy5.5

Proper experimental design requires a clear understanding of the spectral characteristics of the **Cy5.5** fluorophore. The following table summarizes its key properties.

Property	Value	Reference
Excitation Maximum (λ_{ex})	673 - 678 nm	[3][4][5]
Emission Maximum (λ_{em})	694 - 707 nm	[3][4][5]
Molar Extinction Coefficient (ϵ)	$\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$ (for Cy5)	[6]
Recommended Laser Line	660 nm	[3]
Common Filter Set	695/40 nm	[3]
Solubility	Water-soluble	[2][6]
Primary Applications	In Vivo Imaging, FISH, Real-Time PCR, Molecular Beacons	[1][2]

Oligonucleotide Probe Design and Handling

Probe Design Considerations:

- **Specificity:** Ensure the probe sequence has high complementarity to the target DNA or RNA sequence to minimize off-target binding.
- **Length:** Oligonucleotide probes are typically 18-30 nucleotides in length for applications like FISH and molecular beacons.[7]
- **GC Content:** Aim for a GC content between 20% and 80% to ensure stable hybridization.[8]
- **Labeling Position:** **Cy5.5** can be incorporated at the 5' or 3' end, or internally within the oligonucleotide.[2][5] Post-synthetic conjugation via an amine-modified oligonucleotide is a common method.[5]
- **Purification:** Dual HPLC purification is highly recommended for conjugated probes to ensure high purity and remove unconjugated dye.[5]

General Handling and Storage:

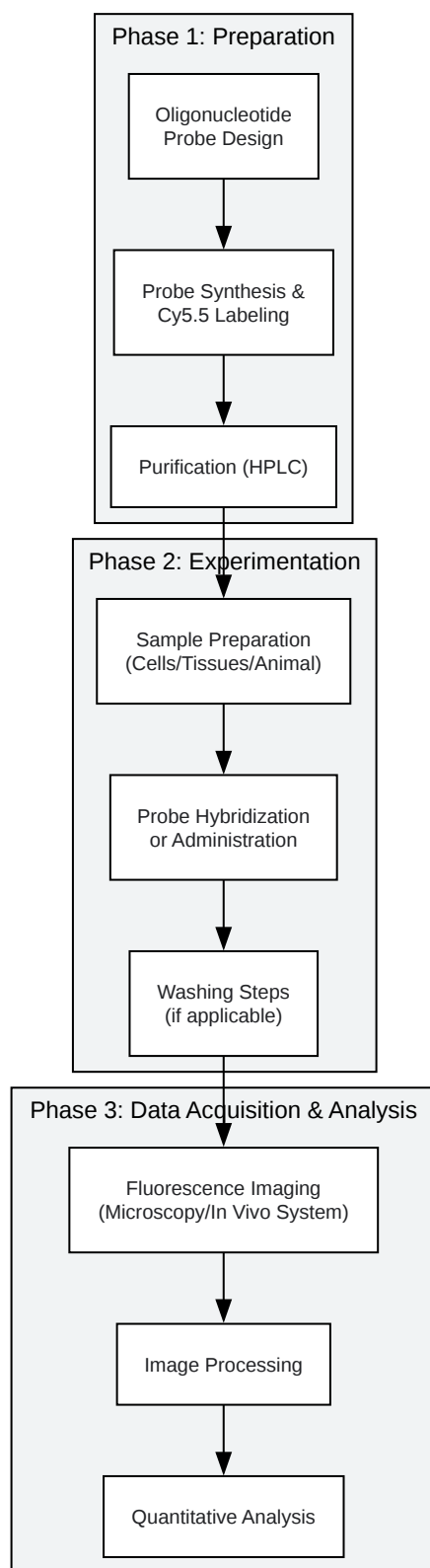
- **Light Protection:** **Cy5.5** is susceptible to photobleaching. Store labeled probes in the dark. Fluorescently labeled oligonucleotides should be stored protected from light.[9]

- **Storage Solution:** Reconstitute lyophilized probes in a sterile, nuclease-free buffer (e.g., TE buffer, pH 7.5-8.0). Cyanine dyes can degrade in acidic conditions.[\[9\]](#)
- **Temperature:** Store stock solutions at -20°C or -80°C for long-term storage.[\[9\]](#)[\[10\]](#) Avoid repeated freeze-thaw cycles.

Experimental Workflows and Protocols

The following diagrams and protocols outline common applications for **Cy5.5** labeled oligonucleotide probes.

This diagram illustrates the typical stages involved when using **Cy5.5** labeled probes, from initial design to final data analysis.

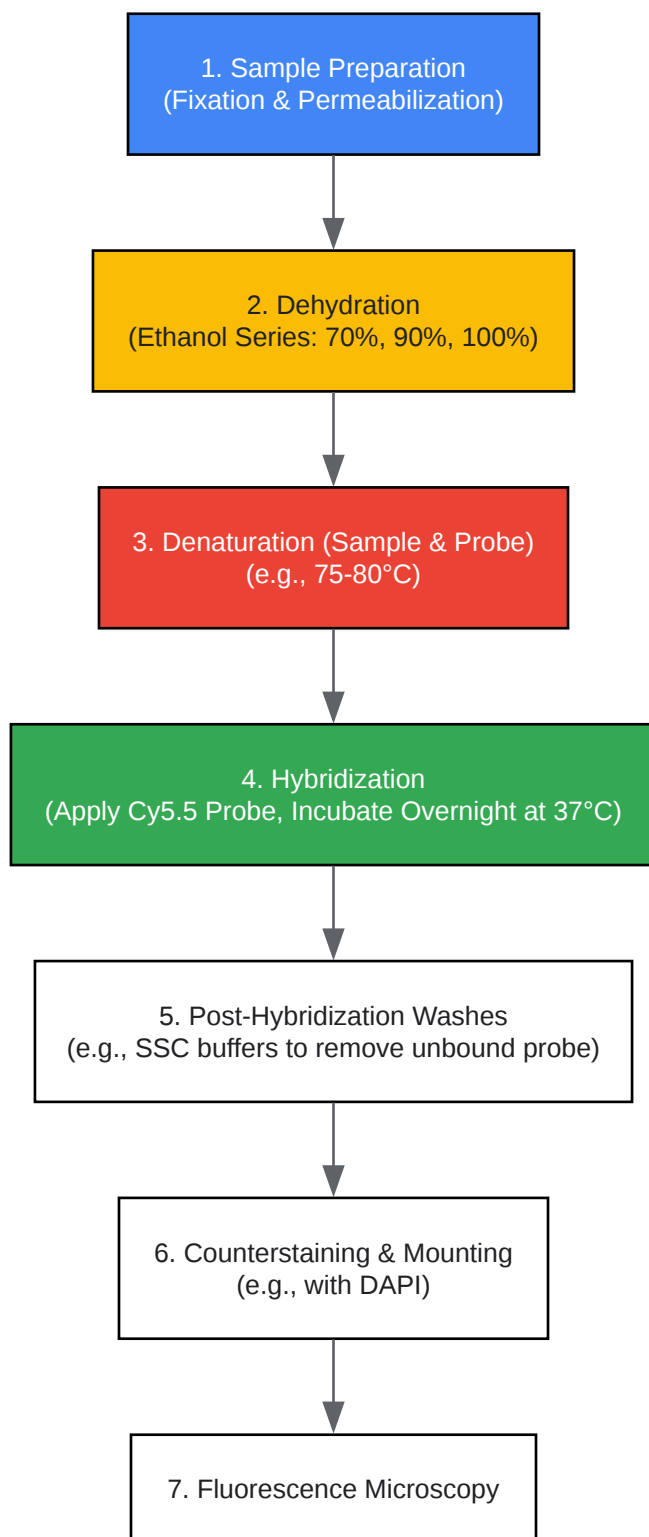


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Caption: General workflow for experiments using **Cy5.5** labeled oligonucleotide probes.

FISH uses fluorescently labeled probes to detect specific DNA or RNA sequences within cells or tissues.^[11]

Workflow for FISH Protocol



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Caption: Step-by-step flowchart for a typical FISH experiment.

Detailed Protocol: This protocol is a general guideline and may require optimization for specific cell or tissue types.

- Sample Preparation:
 - Fix cells or tissue sections in 4% paraformaldehyde or 10% neutral buffered formalin for 15-30 minutes at room temperature.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Wash samples with 1x PBS.[\[11\]](#)
 - Permeabilize cells if necessary (e.g., with pepsin treatment) to allow probe entry.[\[13\]](#)
- Dehydration:
 - Dehydrate the sample by incubating in a series of ethanol solutions (e.g., 70%, 90%, and 100%) for 3 minutes each.[\[11\]](#)[\[13\]](#) Air dry the slides.
- Hybridization:
 - Prepare the hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA) containing the **Cy5.5**-labeled probe at a final concentration of ~2.5-5 ng/μl.[\[11\]](#)
 - Denature the sample DNA (e.g., by heating at 75°C for 10 minutes) and the probe separately before application.[\[13\]](#)
 - Apply the probe solution to the sample, cover with a coverslip, and seal to prevent evaporation.
 - Incubate in a humidified chamber at 37-55°C for 4 hours to overnight to allow hybridization.[\[12\]](#)[\[14\]](#)
- Washing:

- Carefully remove the coverslip and wash the slides in a series of stringency buffers (e.g., 2xSSC, 0.1xSSC) at an elevated temperature (e.g., 40-55°C) to remove non-specifically bound probes.[\[11\]](#)[\[13\]](#)
- Detection:
 - Counterstain the nuclei with a dye like DAPI.[\[13\]](#)
 - Mount the slide with an anti-fade mounting medium.
 - Visualize the signal using a fluorescence microscope equipped with appropriate filters for **Cy5.5** and DAPI.

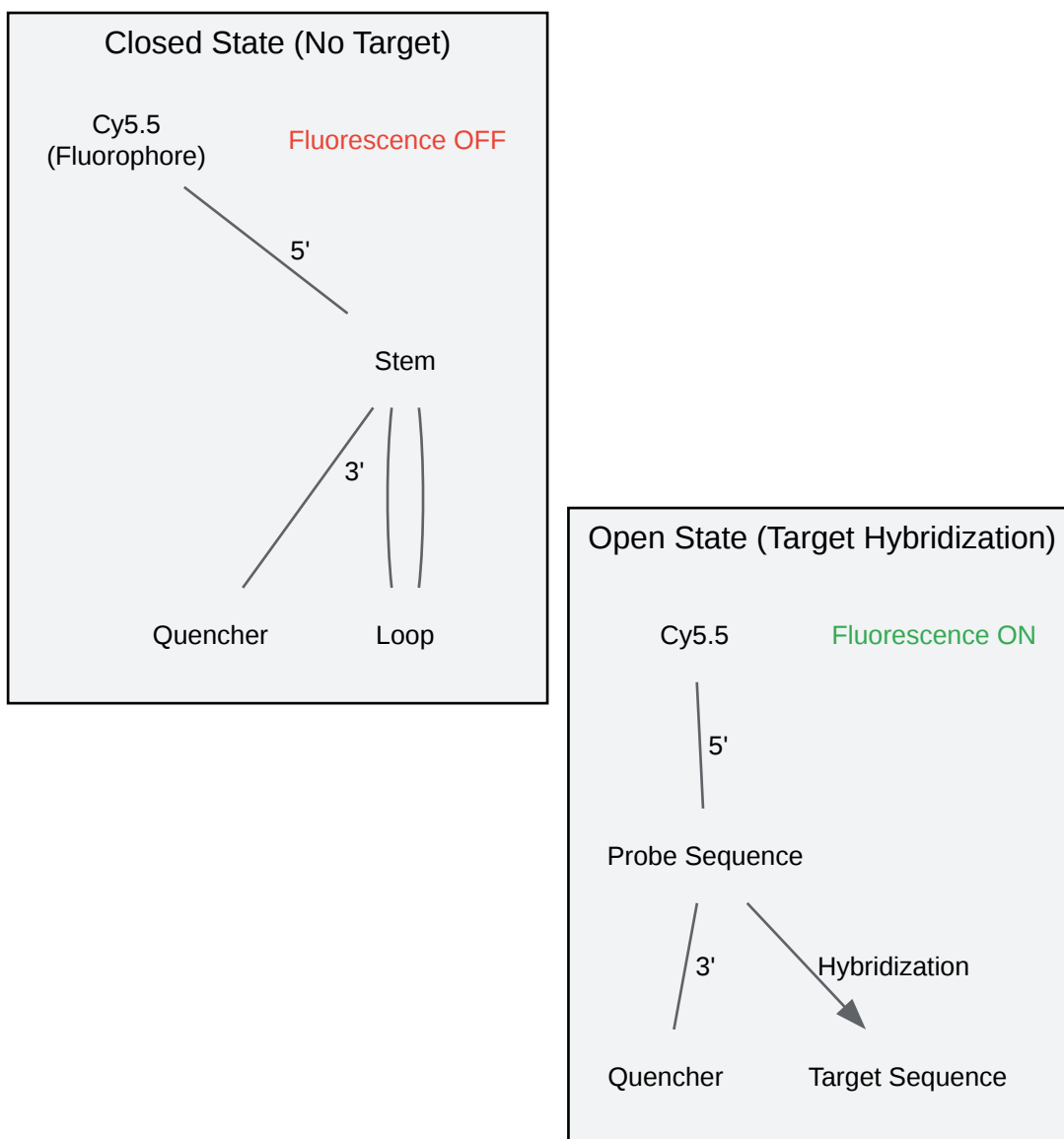
In vivo imaging with **Cy5.5** probes allows for the non-invasive tracking of biological processes in small animal models.[\[1\]](#)

Key Steps for In Vivo Imaging:

Step	Description	Details
1. Probe Preparation	Prepare the Cy5.5-labeled oligonucleotide probe in a sterile, biocompatible vehicle.	The concentration will depend on the probe's affinity and target abundance.
2. Animal Model	Use an appropriate animal model (e.g., mouse with xenograft tumor).	House animals according to institutional guidelines.
3. Probe Administration	Administer the probe via a suitable route (e.g., intravenous injection).	Typically, a cohort of 3-5 mice per time point is used. [1]
4. Whole-Body Imaging	Image the animals at predetermined time points (e.g., 1h, 4h, 24h, 48h). [1] [15]	Use an in vivo imaging system (IVIS) with filters for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm). [16]
5. Ex Vivo Analysis	(Optional) Euthanize animals, perfuse with saline, and dissect major organs. [1]	Image individual organs to confirm probe biodistribution and target accumulation. [1] [15]
6. Data Analysis	Quantify the fluorescence intensity in the region of interest (e.g., tumor) over time.	Compare signal in target tissues to background and control groups.

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (**Cy5.5**) on one end and a quencher on the other.[\[7\]](#) In the absence of a target, the hairpin structure brings the dye and quencher close, quenching fluorescence. Upon hybridization to a complementary target sequence, the hairpin opens, separating the dye from the quencher and restoring fluorescence.[\[8\]](#)

Mechanism of a Molecular Beacon



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Caption: Molecular beacon mechanism: closed (quenched) and open (fluorescent) states.

Design Guidelines for **Cy5.5** Molecular Beacons:

- Loop: The loop sequence (18-30 nt) should be complementary to the target nucleic acid.[7]
- Stem: The stem is formed by complementary sequences (5-7 nt) at both ends of the probe. The melting temperature of the stem should be higher than the annealing temperature of the experiment.[7]

- Fluorophore/Quencher Pair: For **Cy5.5**, a common and efficient dark quencher is BHQ-2 or BHQ-3 due to excellent spectral overlap.[\[2\]](#)[\[17\]](#)

Troubleshooting

High-quality data depends on careful experimental execution. The table below addresses common issues.

Problem	Potential Cause(s)	Suggested Solution(s)
No or Weak Signal	<ul style="list-style-type: none">- Probe degradation (light, nucleases, pH).- Insufficient probe concentration.- Poor hybridization efficiency.- Inefficient cell/tissue permeabilization (FISH).	<ul style="list-style-type: none">- Store probes correctly (dark, -20°C, proper pH).[9][18]- Titrate probe concentration to find the optimal level.- Optimize hybridization temperature and time.[13]- Adjust pepsin/permeabilization treatment.[13]
High Background	<ul style="list-style-type: none">- Non-specific probe binding.- Insufficient washing.- Probe concentration too high.- Sample autofluorescence.	<ul style="list-style-type: none">- Increase stringency of post-hybridization washes (higher temperature, lower salt).[13]- Perform titration to lower probe concentration.- Include an unstained control sample to assess autofluorescence.[19]- Choose spectrally well-separated dyes for multicolor experiments.[20]
Signal Fades Quickly (Photobleaching)	<ul style="list-style-type: none">- Excessive exposure to excitation light.- Absence of anti-fade reagent.	<ul style="list-style-type: none">- Minimize light exposure during sample preparation and imaging.- Use a high-quality anti-fade mounting medium.- Reduce laser power or exposure time on the microscope.
Declining Fluorescence Curve (Real-Time PCR)	<ul style="list-style-type: none">- Probe degradation over PCR cycles.	<ul style="list-style-type: none">- Ensure probe integrity and proper storage.[18]- As long as a clear C_q value is obtained, late-cycle degradation may not affect quantification.[18]

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